Netupitant N-oxide D6, with the chemical formula 4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)propanamido-3,3,3-d3)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazine 1-oxide, is a deuterated derivative of Netupitant. This compound is primarily utilized in analytical chemistry for method development and validation, particularly in the quality control of pharmaceuticals. The compound's unique structure allows it to serve as a reference standard in various analytical applications, especially in the context of Abbreviated New Drug Applications and during the commercial production of fosnetupitant .
Netupitant N-oxide D6 is classified under the category of pharmaceutical compounds and is recognized as a metabolite of Netupitant. It is produced for research purposes and is not intended for human consumption. The compound is available from various suppliers, including SynZeal and LGC Standards, which provide detailed characterization data compliant with regulatory guidelines .
The synthesis of Netupitant N-oxide D6 involves several steps that utilize advanced organic synthesis techniques. One effective method includes the use of deuterated reagents to introduce deuterium into the molecular structure. This process often employs nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring.
The synthesis typically begins with commercially available precursors that undergo modification through various chemical reactions such as amide formation and oxidation. The incorporation of deuterium is achieved through careful selection of starting materials and reaction conditions that favor the formation of deuterated products. The reaction conditions must be optimized to ensure high yields and purity of the final product .
Netupitant N-oxide D6 features a complex molecular structure characterized by multiple functional groups, including piperazine and pyridine rings. The presence of trifluoromethyl groups enhances its pharmacological properties.
The compound has a CAS Number of 2070015-12-0, indicating its unique identity in chemical databases. Detailed spectroscopic data (NMR, MS) are typically provided by suppliers to confirm the structure and purity of the compound .
Netupitant N-oxide D6 can participate in various chemical reactions typical for amides and heterocycles. These include nucleophilic substitutions, reductions, and potential coupling reactions that can modify its functional groups.
The reactivity profile is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which can enhance electrophilic attack at specific sites on the molecule. Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the outcome .
As a metabolite of Netupitant, Netupitant N-oxide D6 plays a role in modulating neurokinin receptors associated with nausea and vomiting pathways. Its mechanism involves binding to these receptors, thereby inhibiting their activation by endogenous neurokinins.
Research indicates that this compound exhibits high affinity for neurokinin-1 receptors, contributing to its effectiveness in preventing chemotherapy-induced nausea .
Netupitant N-oxide D6 is typically presented as a solid or crystalline substance with specific melting points depending on purity levels. Its solubility varies with solvents; it is generally soluble in organic solvents but less so in water.
The compound's stability under standard laboratory conditions makes it suitable for various analytical applications. Its reactivity profile allows it to participate in substitution reactions without significant degradation .
Netupitant N-oxide D6 is primarily used in pharmaceutical research for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: